(1R,2S)-1,2-Dihydronaphthalene-1,2-diol

描述

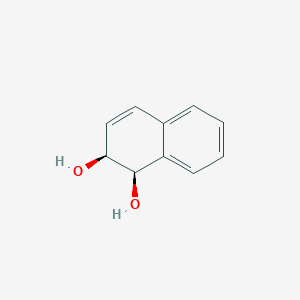

(1R,2S)-1,2-dihydronaphthalene-1,2-diol is the cis-1,2-dihydronaphthalene-1,2-diol with a (1R,2S)-configuration. It is an enantiomer of a (1S,2R)-1,2-dihydronaphthalene-1,2-diol.

(1R, 2S)-cis 1,2 dihydroxy-1,2-dihydronaphthalene is a solid. This compound belongs to the naphthalenes. These are compounds containing a naphthalene moiety, which consists of two fused benzene rings. Known drug targets of (1R, 2S)-cis 1,2 dihydroxy-1,2-dihydronaphthalene include naphthalene 1,2-dioxygenase subunit beta and naphthalene 1,2-dioxygenase subunit alpha.

生物活性

(1R,2S)-1,2-Dihydronaphthalene-1,2-diol, also known as cis-1,2-dihydroxy-1,2-dihydronaphthalene, is a compound that has garnered attention for its biological activities and potential therapeutic applications. This article explores its biological activity through various studies, highlighting its enzymatic interactions, pharmacological properties, and implications in drug discovery.

Chemical Structure and Properties

This compound is characterized by a naphthalene core with hydroxyl groups at the 1 and 2 positions. Its chemical formula is , and it is classified as a naphthalenediol. The compound's structure allows it to participate in various biochemical reactions, particularly as a substrate for specific enzymes.

Naphthalene 1,2-Dioxygenase

One of the primary enzymes involved in the metabolism of this compound is naphthalene 1,2-dioxygenase (NDO) . This enzyme catalyzes the incorporation of molecular oxygen into naphthalene derivatives to produce dihydroxy compounds. The NDO enzyme system consists of multiple components including subunits alpha and beta which play distinct roles in catalysis:

| Enzyme Component | Function | Organism | Molecular Weight (Da) |

|---|---|---|---|

| Naphthalene 1,2-Dioxygenase Subunit Alpha | Catalytic role | Pseudomonas putida | 49,607.19 |

| Naphthalene 1,2-Dioxygenase Subunit Beta | Structural role | Pseudomonas putida | 22,934.93 |

The NDO catalyzes the conversion of naphthalene to (1R,2S)-cis-1,2-dihydroxy-1,2-dihydronaphthalene using NAD(P)H and O₂ as co-factors .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively and may protect cells from oxidative stress. This property suggests potential applications in preventing diseases linked to oxidative damage.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as IL-1β. This effect positions it as a candidate for developing anti-inflammatory drugs .

Study on Antioxidant Activity

A study published in Journal of Biological Chemistry explored the antioxidant potential of (1R,2S)-dihydronaphthalene-1,2-diol. The researchers found that it significantly reduced oxidative stress markers in cultured cells. The mechanism was attributed to its ability to donate electrons and neutralize reactive oxygen species (ROS) .

Study on Enzyme Interaction

Another research article focused on the interaction between (1R,2S)-dihydronaphthalene-1,2-diol and naphthalene 1,2-dioxygenase. The study revealed that the compound acts as a substrate for the enzyme and facilitates the production of additional metabolites that may have further biological activities .

科学研究应用

Medicinal Chemistry

Drug Targeting and Enzyme Interaction

(1R,2S)-1,2-Dihydronaphthalene-1,2-diol has been identified as a substrate for naphthalene 1,2-dioxygenase (NDO), an enzyme involved in the biodegradation of naphthalene by certain bacteria such as Pseudomonas putida. The compound interacts with both the alpha and beta subunits of NDO, facilitating the conversion of naphthalene into more soluble and less toxic compounds .

Potential Therapeutic Uses

Research indicates that derivatives of this compound may exhibit anti-inflammatory and antioxidant properties. These properties could be harnessed for developing new therapeutic agents targeting oxidative stress-related diseases .

Environmental Science

Biodegradation Studies

The compound plays a crucial role in studies focusing on the microbial degradation of polycyclic aromatic hydrocarbons (PAHs). Its formation during the biodegradation process indicates the metabolic pathways employed by microorganisms to detoxify environmental pollutants .

Bioaccumulation Research

Given its persistence and potential toxicity, this compound is also studied for its bioaccumulation in aquatic systems. Understanding its behavior in the environment helps assess risks associated with PAH contamination .

Organic Synthesis

Chiral Building Block

this compound serves as a chiral building block in organic synthesis. Its unique stereochemistry allows it to be utilized in the synthesis of various enantiomerically pure compounds. This application is particularly valuable in the pharmaceutical industry where chirality can significantly influence drug efficacy and safety .

Synthesis of Complex Molecules

The compound has been employed in enantioselective reactions to synthesize complex organic molecules. For instance, it has been used in cycloaddition reactions that yield various substituted naphthalenes with potential biological activity .

Case Study 1: Naphthalene Biodegradation

A study published in the Journal of Bacteriology detailed how this compound is produced during the aerobic degradation of naphthalene by Pseudomonas sp. This research highlighted the enzymatic pathways leading to its formation and discussed its implications for bioremediation strategies aimed at PAH-contaminated sites .

Case Study 2: Synthesis of Chiral Compounds

Research conducted by ACS Publications demonstrated the use of this compound as a chiral catalyst in enantioselective reactions. The findings underscored its effectiveness in synthesizing complex molecules with high enantiomeric purity .

化学反应分析

Dehydrogenation by cis-Biphenyl Dihydrodiol Dehydrogenase

Experimental Observations :

-

Substrate Specificity : The dehydrogenase from Sphingomonas yanoikuyae B1 selectively dehydrogenates (+)-(1S,2R)-cis-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene but not its enantiomer .

-

Products : Dehydrogenation yields 1,2-dihydroxynaphthalene, which is further metabolized via the β-ketoadipate pathway .

Deuterium-Labeling Studies :

Deuterium NMR confirmed that dehydrogenation occurs without isotopic scrambling, supporting a concerted mechanism .

Oxidation by Rieske Oxygenases

(1R,2S)-1,2-Dihydronaphthalene-1,2-diol is a substrate for Rieske oxygenases in PAH degradation pathways. For example, ht-PhnI from Sphingomonas CHY-1 oxidizes four-ring PAHs like benz[a]anthracene to bis-cis-dihydrodiols, though with reduced efficiency compared to naphthalene .

| Enzyme | Substrate | Product | Apparent (µM) | Specificity Constant (mM⁻¹s⁻¹) |

|---|---|---|---|---|

| ht-PhnI (Sphingomonas) | Naphthalene | (1R,2S)-dihydrodiol | 0.92 ± 0.15 | 2.0 ± 0.3 |

| ht-PhnI | Benz[a]anthracene | 1,2- and 10,11-dihydrodiols | N/D | <0.5 |

Mutagenesis Studies

Point mutations in NDO (e.g., Phe-352-Val) alter product stereochemistry, producing (1S,2R)-dihydrodiol (8% yield) alongside the native (1R,2S)-isomer . This highlights the role of active-site residues in controlling regioselectivity.

Stability and Reactivity

-

Auto-Oxidation : The diol slowly oxidizes in aqueous solutions to form 1,2-naphthoquinone, a reactive electrophile .

-

Acid-Catalyzed Rearrangement : Under acidic conditions, the diol dehydrates to form 1,2-dihydroxynaphthalene, which dimerizes via radical coupling .

Industrial and Environmental Relevance

-

Bioremediation : NDO-expressing bacteria (e.g., Pseudomonas putida) utilize the diol as an intermediate to degrade naphthalene in contaminated environments .

-

Synthetic Applications : Enantiopure diols serve as chiral building blocks in organic synthesis, though direct synthetic routes (e.g., tartaric acid-catalyzed cycloadditions) target related structures rather than the diol itself .

Structural and Spectroscopic Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 162.18 g/mol | |

| Optical Rotation () | +66.5° (c = 1.0, CHCl₃) | |

| SMILES | C1=CC=C2C@@HO |

属性

IUPAC Name |

(1R,2S)-1,2-dihydronaphthalene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9-12H/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUHWUSUBHNZCG-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(C(C=CC2=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2[C@H]([C@H](C=CC2=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51268-88-3 | |

| Record name | (1R,2S)-1,2-Dihydro-1,2-naphthalenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51268-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydronaphthalene-1,2-diol, (1R,2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051268883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIHYDRONAPHTHALENE-1,2-DIOL, (1R,2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8MH7SV5YM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。